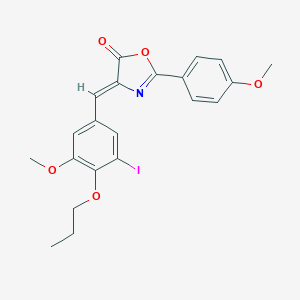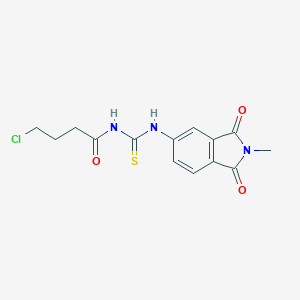
4-(3-iodo-5-methoxy-4-propoxybenzylidene)-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-iodo-5-methoxy-4-propoxybenzylidene)-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one is a chemical compound that has gained significant interest in scientific research due to its potential applications in the field of medicine. This compound is known for its unique properties, which make it an attractive target for the development of new drugs.
Mechanism of Action
The mechanism of action of 4-(3-iodo-5-methoxy-4-propoxybenzylidene)-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one is not fully understood. However, it is believed to exert its anticancer activity by inducing apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit the growth and proliferation of cancer cells by interfering with their DNA synthesis and repair mechanisms.
Biochemical and Physiological Effects:
In addition to its anticancer activity, 4-(3-iodo-5-methoxy-4-propoxybenzylidene)-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one has been found to exhibit a range of biochemical and physiological effects. It has been shown to possess antioxidant activity, which may help to protect cells from oxidative damage. Additionally, it has been found to modulate the activity of various enzymes and receptors in the body, which may have implications for the treatment of a range of diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-(3-iodo-5-methoxy-4-propoxybenzylidene)-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one for lab experiments is its potent anticancer activity. This makes it an attractive target for the development of new cancer treatments. However, one of the limitations of this compound is its complex synthesis method, which may make it difficult to produce in large quantities.
Future Directions
There are several future directions for research on 4-(3-iodo-5-methoxy-4-propoxybenzylidene)-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one. One area of interest is the development of new cancer treatments based on this compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of other diseases. Finally, there is a need for the development of more efficient and cost-effective synthesis methods for this compound to enable its widespread use in scientific research.
Synthesis Methods
The synthesis of 4-(3-iodo-5-methoxy-4-propoxybenzylidene)-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one is a complex process that involves several steps. The first step involves the reaction of 3-iodo-5-methoxy-4-propoxybenzaldehyde with 4-methoxyphenylhydrazine to form the corresponding hydrazone. This hydrazone is then subjected to a condensation reaction with ethyl acetoacetate to yield the desired oxazole.
Scientific Research Applications
The unique properties of 4-(3-iodo-5-methoxy-4-propoxybenzylidene)-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one make it an attractive target for scientific research. This compound has been shown to exhibit potent anticancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer. Additionally, it has been found to possess anti-inflammatory, antimicrobial, and antifungal properties.
properties
Molecular Formula |
C21H20INO5 |
|---|---|
Molecular Weight |
493.3 g/mol |
IUPAC Name |
(4Z)-4-[(3-iodo-5-methoxy-4-propoxyphenyl)methylidene]-2-(4-methoxyphenyl)-1,3-oxazol-5-one |
InChI |
InChI=1S/C21H20INO5/c1-4-9-27-19-16(22)10-13(12-18(19)26-3)11-17-21(24)28-20(23-17)14-5-7-15(25-2)8-6-14/h5-8,10-12H,4,9H2,1-3H3/b17-11- |
InChI Key |
ACXFKEGGMAEHHG-BOPFTXTBSA-N |
Isomeric SMILES |
CCCOC1=C(C=C(C=C1I)/C=C\2/C(=O)OC(=N2)C3=CC=C(C=C3)OC)OC |
SMILES |
CCCOC1=C(C=C(C=C1I)C=C2C(=O)OC(=N2)C3=CC=C(C=C3)OC)OC |
Canonical SMILES |
CCCOC1=C(C=C(C=C1I)C=C2C(=O)OC(=N2)C3=CC=C(C=C3)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-acetyl-1-(2-chlorophenyl)-5-(4-ethoxyphenyl)-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione](/img/structure/B283713.png)
![3-acetyl-5-(4-ethoxyphenyl)-1-(3-methylphenyl)-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione](/img/structure/B283714.png)
![N-(5-bromo-2-methoxybenzoyl)-N'-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]thiourea](/img/structure/B283716.png)
![4-tert-butyl-N-{[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide](/img/structure/B283719.png)
![N-(2,2-dimethylpropanoyl)-N'-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]thiourea](/img/structure/B283721.png)
![2-(4-chloro-2-methylphenoxy)-N-[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B283723.png)
![N-[(2,4-dimethylphenoxy)acetyl]-N'-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]thiourea](/img/structure/B283724.png)
![1-[3-Acetyl-1-(2-chlorophenyl)-8-methyl-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-dien-7-yl]ethanone](/img/structure/B283726.png)
![1-[3-Acetyl-1-(4-chlorophenyl)-8-methyl-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-dien-7-yl]ethanone](/img/structure/B283727.png)

![1-(4-bromophenyl)-4-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylene]-3,5-pyrazolidinedione](/img/structure/B283729.png)
![4-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylene]-1-(4-ethylphenyl)-3,5-pyrazolidinedione](/img/structure/B283730.png)
![ethyl 4-{4-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzoate](/img/structure/B283732.png)
![3-chloro-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide](/img/structure/B283735.png)